N-(2-cyanophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
This compound features a triazolo[4,5-d]pyrimidine core, a piperazine linker, and a 2-cyanophenylcarboxamide substituent. The 2-cyanophenyl group may influence electronic properties and binding interactions, making this compound a candidate for therapeutic or diagnostic applications .
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9O/c1-24-15-14(22-23-24)16(20-11-19-15)25-6-8-26(9-7-25)17(27)21-13-5-3-2-4-12(13)10-18/h2-5,11H,6-9H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQLSSQWKYAMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C#N)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This is particularly effective against rapidly dividing cells, such as cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range. This indicates that the compound is highly effective at inducing cell death in these cancer cells.
Biochemical Analysis
Biochemical Properties
Similar triazolopyrimidine derivatives have been shown to exhibit antiproliferative activity against several cancer cell lines. These compounds may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Related compounds have demonstrated the ability to inhibit the growth of cancer cells, possibly through the induction of apoptosis. These effects may be mediated by changes in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(2-cyanophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is not well-defined. Similar compounds have been shown to induce apoptosis in cancer cells, possibly through the mitochondrial pathway. This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The triazolo[4,5-d]pyrimidine core distinguishes this compound from analogs with other fused heterocycles:
- Compound 28 () : Contains a benzo[b][1,4]oxazin-3(4H)-one core. This oxygen-rich heterocycle may reduce metabolic stability compared to nitrogen-dense triazolo-pyrimidine systems .
Piperazine-Linked Carboxamide Derivatives
- Compound 29a (): Incorporates a pyridin-3-ylacetamide substituent instead of 2-cyanophenyl. The pyridine ring enhances π-π stacking but may reduce hydrophobicity compared to the cyanophenyl group .
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Substitutes the triazolo-pyrimidine core with a benzoxazinone system.
Pharmacological Relevance
- Phosphodiesterase Inhibitors () : Compounds like 5-[2-ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one share a piperazine-sulfonyl group but target PDE enzymes via a pyrazolo-pyrimidine core. The triazolo-pyrimidine system in the target compound may offer distinct selectivity profiles .
Key Research Findings
Synthetic Accessibility : The target compound’s triazolo-pyrimidine core can be synthesized via heterocyclization of hydrazine derivatives, analogous to methods in . However, pyrazolo-pyrimidines () require milder conditions due to lower ring strain .
Electronic Properties: The electron-withdrawing cyano group in the target compound may enhance electrophilic reactivity compared to pyridine or benzoxazinone substituents .
Bioactivity Potential: Piperazine-carboxamide derivatives in show moderate kinase inhibition, suggesting the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
